molecular formula C20H14N6S B11058472 5-(3-phenyl-1H-pyrazol-5-yl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol

5-(3-phenyl-1H-pyrazol-5-yl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11058472
M. Wt: 370.4 g/mol
InChI Key: GLDXCXZFNFHCAK-UHFFFAOYSA-N
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Description

5-(3-PHENYL-1H-PYRAZOL-5-YL)-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of pyrazole, quinoline, and triazole moieties. These structural components are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-PHENYL-1H-PYRAZOL-5-YL)-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process may start with the preparation of individual moieties, such as the pyrazole, quinoline, and triazole rings, followed by their coupling under specific conditions. Common reagents might include hydrazines, aldehydes, and sulfur sources.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions could be used to modify specific parts of the molecule.

    Substitution: Various substitution reactions might be employed to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, potentially serving as a precursor in organic synthesis.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

The compound could be explored for its therapeutic potential, including its use in drug development for various diseases.

Industry

In industrial applications, it might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-PHENYL-1H-PYRAZOL-5-YL)-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Phenyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole: Shares the pyrazole and triazole moieties.

    4-(5-Quinolyl)-4H-1,2,4-triazole: Contains the quinoline and triazole rings.

Uniqueness

The unique combination of pyrazole, quinoline, and triazole rings in 5-(3-PHENYL-1H-PYRAZOL-5-YL)-4-(5-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H14N6S

Molecular Weight

370.4 g/mol

IUPAC Name

3-(3-phenyl-1H-pyrazol-5-yl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H14N6S/c27-20-25-24-19(17-12-16(22-23-17)13-6-2-1-3-7-13)26(20)18-10-4-9-15-14(18)8-5-11-21-15/h1-12H,(H,22,23)(H,25,27)

InChI Key

GLDXCXZFNFHCAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3C4=CC=CC5=C4C=CC=N5

Origin of Product

United States

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